molecular formula C9H11F2NO B1519428 2-Amino-1-(2,6-difluorophenyl)propan-1-ol CAS No. 1038262-77-9

2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Cat. No. B1519428
CAS RN: 1038262-77-9
M. Wt: 187.19 g/mol
InChI Key: PDLBZIPDMSHBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11F2NO. It has a molecular weight of 187.19 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” are not fully detailed in the retrieved sources. Its molecular weight is 187.19 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.

Scientific Research Applications

Synthesis of Chiral Building Blocks

Chiral building blocks are essential in drug discovery due to their ability to improve drug efficacy. “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” serves as a chiral amino alcohol, which can be used in asymmetric synthesis with chiral catalysts to produce novel chiral amino acids and amino alcohols . This process is crucial for creating single enantiomer drugs that have a significant impact on pharmaceutical sales worldwide.

Asymmetric Hydrogenation

The compound is utilized in asymmetric hydrogenation reactions, which are a part of the synthesis of chiral α-amino acids and β-amino alcohols . Using chiral DuPHOS Rh-catalysts, researchers can achieve high enantiomeric excess in the final chiral building blocks, which is a key step in the production of complex chiral drug candidates for clinical trials.

Asymmetric Epoxidation

Asymmetric epoxidation is another application where “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is involved. Employing Jacobsen’s Mn catalyst, this process affords α-amino alcohols, which are valuable intermediates in the synthesis of various pharmaceutical agents .

Quinazoline Derivatives Synthesis

This compound has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . Quinazoline derivatives are important in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.

Reference Standards for Pharmaceutical Testing

“2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is available for purchase as a high-quality reference standard. It is used in pharmaceutical testing to ensure the accuracy and reliability of analytical methods in drug development .

Catalytic Reactions

The compound is involved in a variety of catalytic reactions developed to facilitate the production of complex chiral drug candidates. These reactions include the synthesis of chiral building blocks from achiral materials using chiral metal catalysts .

Development of Agrochemicals

In addition to pharmaceutical applications, chiral chemical synthesis, which includes the use of “2-Amino-1-(2,6-difluorophenyl)propan-1-ol,” plays a significant role in the development of new agrochemicals. The synthesis of chiral compounds is vital for creating more effective and safer agrochemical products .

Research Reagents

The demand for chiral intermediates and research reagents in the pharmaceutical industry is on the rise. “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” can be used as a research reagent in preclinical discovery work, aiding in the synthesis of novel compounds with potential therapeutic effects .

Safety and Hazards

The safety and hazards associated with “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” are not specified in the retrieved sources. As a general rule, all chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBZIPDMSHBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Reactant of Route 3
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Reactant of Route 5
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Reactant of Route 6
2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.